2-Amino-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-Amino-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with amino, bromophenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde, trifluoroacetic acid, and guanidine.
Formation of Intermediate: The first step involves the condensation of 3-bromobenzaldehyde with trifluoroacetic acid to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization with guanidine under basic conditions to form the pyrimidine ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-substituted pyrimidine derivative.
Scientific Research Applications
2-Amino-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Research: The compound is used as a tool in biological research to study enzyme inhibition and protein-ligand interactions.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Amino-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its molecular targets, while the bromophenyl group can facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(trifluoromethyl)-6-phenylpyrimidine: Similar structure but lacks the bromine atom.
2-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)pyrimidine: Similar structure but with the bromine atom in a different position.
2-Amino-6-(3-chlorophenyl)-4-(trifluoromethyl)pyrimidine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-Amino-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the bromine and trifluoromethyl groups, which can influence its reactivity and binding properties. The presence of the bromine atom can also facilitate further functionalization through substitution reactions.
Properties
Molecular Formula |
C11H7BrF3N3 |
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Molecular Weight |
318.09 g/mol |
IUPAC Name |
4-(3-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H7BrF3N3/c12-7-3-1-2-6(4-7)8-5-9(11(13,14)15)18-10(16)17-8/h1-5H,(H2,16,17,18) |
InChI Key |
IOSUJIBJWOFHDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)N)C(F)(F)F |
Origin of Product |
United States |
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